molecular formula C21H19N7OS B2987332 1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(3-(methylthio)phenyl)urea CAS No. 1170620-93-5

1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(3-(methylthio)phenyl)urea

Cat. No.: B2987332
CAS No.: 1170620-93-5
M. Wt: 417.49
InChI Key: CLVHXPAXSPDRBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-((6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(3-(methylthio)phenyl)urea is a synthetic small molecule compound of interest in medicinal chemistry and oncology research. It is designed around a core pyrazolyl-pyrimidine scaffold, a structure recognized for its significant potential in drug discovery. The molecule can be characterized as a potential inhibitor of activin receptor-like kinase 5 (ALK-5), which is a key component of the Transforming Growth Factor-Beta (TGF-β) signaling pathway . The TGF-β pathway is a critical mediator of fibrotic processes and tumor promotion, and its inhibition is a validated therapeutic strategy . Consequently, this compound holds substantial research value for investigating the mechanisms and treatment of fibrotic conditions affecting the liver, kidneys, and skin, as well as certain cancers . The molecular structure incorporates a 6-(1H-pyrazol-1-yl)pyrimidine moiety, a privileged heterocyclic system in the design of biologically active compounds. Pyrazole and its fused derivatives are extensively documented in scientific literature for a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects . The presence of the urea functional group further enhances its potential for targeted molecular interactions. This product is supplied for research applications only and is strictly not intended for diagnostic, therapeutic, or personal use. Researchers are advised to consult the relevant safety data sheet (SDS) before handling.

Properties

IUPAC Name

1-(3-methylsulfanylphenyl)-3-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N7OS/c1-30-18-5-2-4-17(12-18)27-21(29)26-16-8-6-15(7-9-16)25-19-13-20(23-14-22-19)28-11-3-10-24-28/h2-14H,1H3,(H,22,23,25)(H2,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLVHXPAXSPDRBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(3-(methylthio)phenyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in oncology and other therapeutic areas. This article reviews the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyrazole moiety, a pyrimidine ring, and various functional groups that contribute to its biological activity. The molecular formula and weight are as follows:

Property Value
Molecular FormulaC27H32N8O2S
Molecular Weight532.66 g/mol
CAS NumberNot specified

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. Key mechanisms include:

  • Dihydrofolate Reductase (DHFR) Inhibition : Similar compounds have shown high affinity for DHFR, disrupting DNA synthesis and leading to apoptosis in cancer cells .
  • Tyrosine Kinase Inhibition : The presence of the pyrazole and pyrimidine rings suggests potential activity against tyrosine kinases, which are critical in signaling pathways for cell growth and division .

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown:

  • Inhibition of Cancer Cell Lines : The compound demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells .
  • Mechanistic Studies : In vitro studies revealed that the compound induces cell cycle arrest and apoptosis through the modulation of key signaling pathways involved in cell survival .

Other Biological Activities

Beyond anticancer effects, there is emerging evidence suggesting additional pharmacological activities:

  • Antimicrobial Properties : Some derivatives have shown promising results against bacterial strains, indicating potential as an antimicrobial agent .
  • Anti-inflammatory Effects : The methylthio group may contribute to anti-inflammatory properties, which are beneficial in treating conditions like rheumatoid arthritis .

Case Studies

Several studies have focused on the biological activity of this compound or its analogs:

  • Study on Antitumor Efficacy : A recent study evaluated the efficacy of the compound in xenograft models, demonstrating significant tumor reduction compared to control groups .
  • Synergistic Effects with Other Drugs : Research has indicated that when combined with other chemotherapeutics, the compound enhances overall efficacy while reducing side effects, highlighting its potential for combination therapy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name/ID Molecular Formula Key Substituents Molecular Weight Activity (pKi) Reference
Target Compound C₂₁H₁₉N₇OS 3-(Methylthio)phenyl, pyrimidine ~401.5 N/A
1-(4-(1H-Pyrazol-5-yl)phenyl)-3-phenylthiourea (4a) C₁₆H₁₄N₄S Phenylthiourea, pyrazole 318.38 N/A
CHEMBL574738 (LRRK2 inhibitor) C₂₅H₂₈F₃N₇O 4-Ethylpiperazinyl, trifluoromethyl 539.63 6.0
1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(3-methoxyphenyl)urea C₂₁H₁₉N₇O₂ 3-Methoxyphenyl, pyridazine 401.40 N/A
1-((3-(1-Methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea C₁₇H₁₅F₃N₆O 4-Trifluoromethylphenyl, pyrazine 376.34 N/A

Key Observations:

Urea vs. Thiourea Backbone : The target compound’s urea moiety (vs. thiourea in ) may improve hydrogen-bonding capacity and metabolic stability .

Heterocyclic Core :

  • Pyrimidine (target) vs. pyridazine (): Pyrimidine’s nitrogen positions (1,3) favor planar interactions, while pyridazine (1,2) may alter electronic distribution and solubility .
  • Pyrazine () introduces a six-membered ring with two nitrogen atoms, distinct from pyrimidine’s four-membered system .

Trifluoromethyl (-CF₃): Enhances electronegativity and resistance to enzymatic degradation, as seen in CHEMBL574738 .

Physicochemical Properties

  • Molecular Weight : The target compound (~401.5 g/mol) aligns with drug-like properties (Rule of Five compliance).
  • Solubility : The methylthio group may reduce aqueous solubility compared to methoxy analogs but improve lipid bilayer penetration .

Q & A

Basic Research Questions

Q. What synthetic protocols are recommended for preparing this urea derivative, and how can reaction conditions be optimized?

  • Methodological Answer : A three-component coupling strategy involving triazole, urea, and thiourea derivatives under controlled temperature conditions (e.g., reflux in methylene chloride with triethylamine) is effective. Optimization can involve varying molar ratios, solvent polarity, and catalyst amounts to improve yield. IR spectroscopy and HPLC are critical for monitoring reaction progress and intermediate purity .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity and purity?

  • Methodological Answer : Use a combination of:

  • Single-crystal X-ray diffraction for unambiguous structural confirmation (as demonstrated for related pyrazole-pyrimidine hybrids) .
  • IR spectroscopy to verify urea and thiourea linkages (stretching frequencies ~1650–1700 cm⁻¹ for carbonyl groups) .
  • NMR (¹H/¹³C) to resolve aromatic protons and methylthio substituents .

Q. How should researchers design assays to evaluate the compound’s biological activity while minimizing variability?

  • Methodological Answer : Adopt randomized block designs with split-plot arrangements to account for variables like cell line heterogeneity or assay timing. Include replicates (e.g., 4 replicates with 5 plants/units each) and standardize parameters such as solvent controls and incubation times .

Advanced Research Questions

Q. What methodologies are employed to investigate structure-activity relationships (SAR) for pyrimidine-pyrazole-urea hybrids?

  • Methodological Answer :

  • Systematic substitution : Synthesize analogs with variations in pyrazole substituents (e.g., electron-withdrawing groups) and urea linkers to assess impacts on target binding.
  • Docking studies : Align with crystallographic data of related compounds to predict binding affinities .
  • In vitro/in vivo correlation : Compare enzyme inhibition (e.g., kinase assays) with pharmacokinetic profiles (e.g., logP, PSA) to identify key pharmacophores .

Q. How can environmental fate and ecotoxicological risks of this compound be assessed in long-term studies?

  • Methodological Answer : Follow frameworks like the INCHEMBIOL project:

  • Phase 1 : Determine physicochemical properties (e.g., solubility, partition coefficients) to model distribution in abiotic compartments .
  • Phase 2 : Conduct tiered ecotoxicity testing (e.g., Daphnia magna acute toxicity, algal growth inhibition) and monitor biodegradation pathways via LC-MS/MS .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer :

  • Meta-analysis : Pool data from diverse assays (e.g., cell-based vs. enzymatic) and apply statistical tools (ANOVA, principal component analysis) to identify confounding variables (e.g., assay sensitivity, solvent effects) .
  • Mechanistic studies : Use knock-out models or isotopic labeling to isolate target interactions from off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.